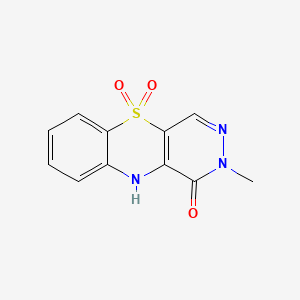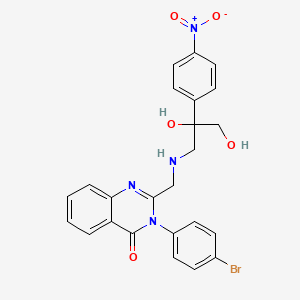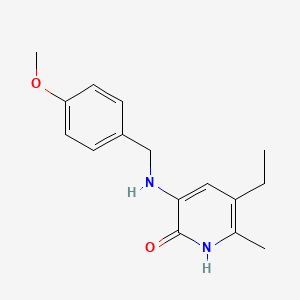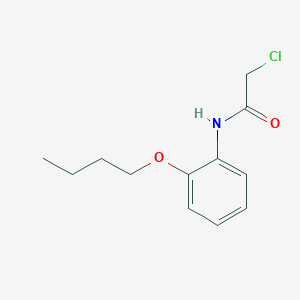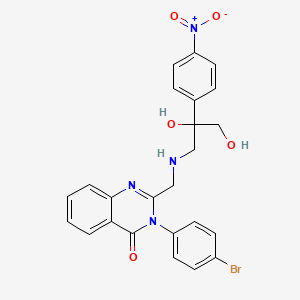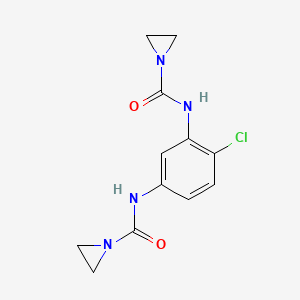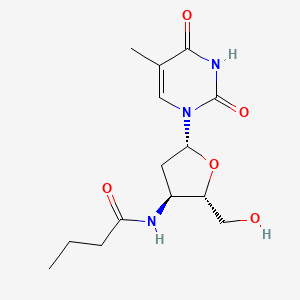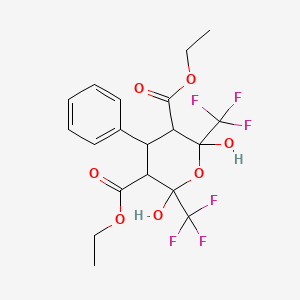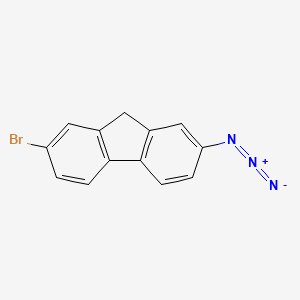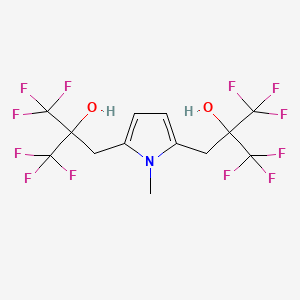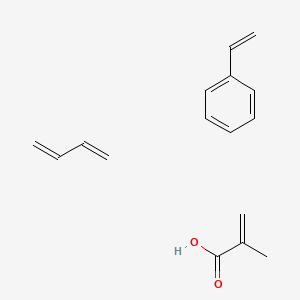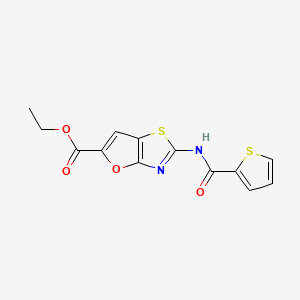
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate is a complex organic compound with a molecular formula of C13H10N2O4S2. This compound is known for its unique structure, which includes a furothiazole ring system fused with a thienylcarbonyl group. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienylcarbonyl Intermediate: The initial step involves the reaction of thiophene-2-carboxylic acid with thionyl chloride to form thiophene-2-carbonyl chloride.
Amidation Reaction: The thiophene-2-carbonyl chloride is then reacted with an amine to form the corresponding amide.
Cyclization: The amide undergoes cyclization with a suitable reagent to form the furothiazole ring system.
Esterification: Finally, the carboxylic acid group is esterified with ethanol to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thienylcarbonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thienyl derivatives.
Substitution: Formation of substituted thienyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential anti-inflammatory and analgesic properties.
Industry: Utilized in the development of novel materials and chemical sensors.
Mechanism of Action
The mechanism of action of Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
Comparison with Similar Compounds
Ethyl 2-((2-thienylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-((2-furylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Similar structure but with a furyl group instead of a thienyl group.
Ethyl 2-((2-pyridylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a pyridyl group, which may alter its biological activity.
Ethyl 2-((2-phenylcarbonyl)amino)furo(2,3-d)(1,3)thiazole-5-carboxylate: Contains a phenyl group, which may affect its chemical reactivity and biological properties.
The uniqueness of this compound lies in its thienylcarbonyl group, which imparts distinct electronic and steric properties, influencing its reactivity and biological activity.
Properties
CAS No. |
68967-51-1 |
|---|---|
Molecular Formula |
C13H10N2O4S2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
ethyl 2-(thiophene-2-carbonylamino)furo[2,3-d][1,3]thiazole-5-carboxylate |
InChI |
InChI=1S/C13H10N2O4S2/c1-2-18-12(17)7-6-9-11(19-7)15-13(21-9)14-10(16)8-4-3-5-20-8/h3-6H,2H2,1H3,(H,14,15,16) |
InChI Key |
LNYHTCQFIRCITA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(O1)N=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


